![molecular formula C16H14ClN5O2S B6562658 3-(2-chlorophenyl)-5-methyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}-1,2-oxazole-4-carboxamide CAS No. 946222-95-3](/img/structure/B6562658.png)
3-(2-chlorophenyl)-5-methyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}-1,2-oxazole-4-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves intricate steps. Researchers have employed diverse strategies, including the use of α-halocarbonyl compounds and Schiff’s bases. For instance, Foroughifar et al. reported an efficient route for synthesizing 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives by treating Schiff’s bases obtained from 5-substituted 4-amino-1,2,4-triazole-3-thiols with appropriate benzaldehydes in acetic acid, followed by reaction with ethyl chloroacetate . Further studies have explored alternative synthetic pathways, which contribute to our understanding of its preparation.
Molecular Structure Analysis
The molecular structure of 3-(2-chlorophenyl)-5-methyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}-1,2-oxazole-4-carboxamide is crucial for understanding its properties and interactions. The fusion of a five-membered triazole ring with a six-membered thiadiazine ring results in four isomeric structural variants. These isomers—1,2,4-triazolo[3,4-b][1,3,4]thiadiazines (I), 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines (II), 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines (III), and 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines (IV)—offer diverse pharmacophoric features and potential interactions with target receptors .
Scientific Research Applications
Antitubercular Agents
Compounds with a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole scaffold have been studied as inhibitors of Mtb shikimate dehydrogenase, an essential protein for the biosynthesis of the chorismate end product . This makes them promising for the discovery and development of new-generation antitubercular agents .
Antifungal Applications
Triazole compounds, which are part of the structure of the given compound, are commonly used in medicinal chemistry, including as antifungal agents . Commercially available triazole-containing drugs include fluconazole and voriconazole .
Anticancer Applications
1,2,4-Triazole is a significant scaffold in pharmaceutical chemistry and has shown anticancer activity . For example, the anticancer drug carboxyamidotriazole contains a 1,2,3-triazole core .
Antibacterial Applications
Triazole nucleus is present in a number of drug classes such as antibacterial agents . For instance, the cephalosporin antibiotic cefatrizine contains a triazole core .
Antiviral Applications
Triazole compounds have also shown antiviral activity . The antiviral potential of substituted 1,2,4-triazole analogues has been studied .
Antihypertensive Applications
1,2,4-Triazole compounds have shown antihypertensive activity . For example, the antihypertensive drug trapidil contains a triazole nucleus .
Antidepressant Applications
Triazole nucleus is present in a number of drug classes such as antidepressants . For instance, the antidepressant drugs trazodone and nefazodone contain a triazole core .
Antiepileptic Applications
Triazole compounds have also shown antiepileptic activity . For example, the antiepileptic drug rufinamide contains a 1,2,3-triazole core .
Mechanism of Action
Target of Action
The primary target of this compound is Shikimate dehydrogenase . This enzyme is essential for the biosynthesis of the chorismate end product , making it a highly promising therapeutic target .
Mode of Action
The compound interacts with Shikimate dehydrogenase, inhibiting its function
Biochemical Pathways
The inhibition of Shikimate dehydrogenase affects the chorismate biosynthesis pathway . Chorismate is a precursor to aromatic amino acids and other aromatic compounds, so inhibiting its production can have wide-ranging effects on cellular biochemistry .
Pharmacokinetics
Similar compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class have been studied for their diverse pharmacological activities . In silico pharmacokinetic and molecular modeling studies have been summarized for these compounds , suggesting that they may have favorable pharmacokinetic properties
Result of Action
The inhibition of Shikimate dehydrogenase and the subsequent disruption of the chorismate biosynthesis pathway can lead to a decrease in the production of aromatic compounds within the cell . This can have a variety of effects, depending on the specific roles of these compounds in cellular function .
properties
IUPAC Name |
3-(2-chlorophenyl)-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2S/c1-9-12(13(21-24-9)10-5-2-3-6-11(10)17)14(23)18-15-19-20-16-22(15)7-4-8-25-16/h2-3,5-6H,4,7-8H2,1H3,(H,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKSWWYRTBVJPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C4N3CCCS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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